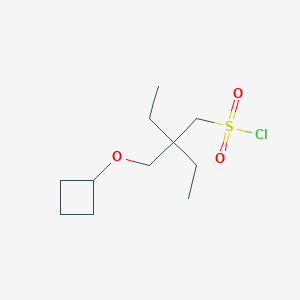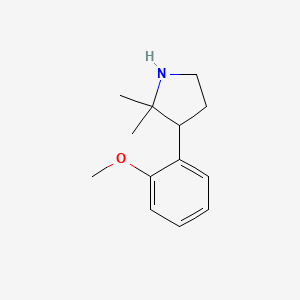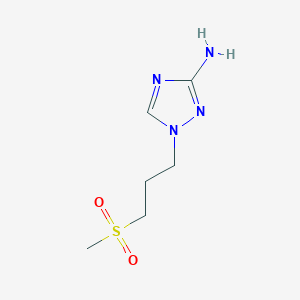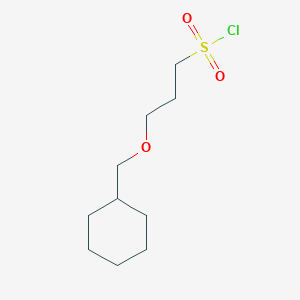![molecular formula C10H15N5 B15310058 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain linking two imidazole rings, one of which is substituted with a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available imidazole and 1-methylimidazole.
Alkylation: The first step involves the alkylation of 1-methylimidazole with 1,3-dibromopropane to form 1-(3-bromopropyl)-1-methylimidazole.
Nucleophilic Substitution: The bromopropyl derivative is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine include:
1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl substitution on the imidazole ring.
1-(3-(1H-imidazol-1-yl)propyl)-1H-imidazole: This compound is similar but does not have the methyl group on the imidazole ring.
1-(3-(2-methyl-1H-imidazol-1-yl)propyl)-1H-imidazole: This compound has a methyl group on the second position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
1-[3-(3-methylimidazol-4-yl)propyl]imidazol-2-amine |
InChI |
InChI=1S/C10H15N5/c1-14-8-12-7-9(14)3-2-5-15-6-4-13-10(15)11/h4,6-8H,2-3,5H2,1H3,(H2,11,13) |
Clave InChI |
IQYMKZOXMWGLDE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CCCN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)


aminehydrochloride](/img/structure/B15310045.png)



